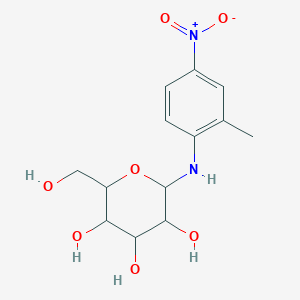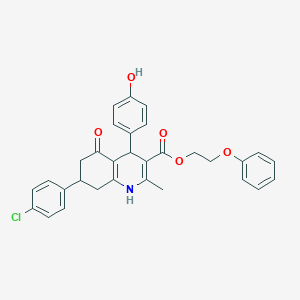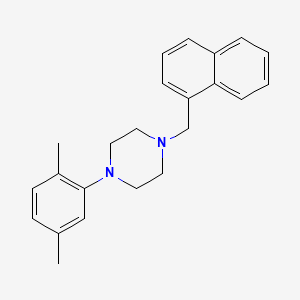
N-(2-methyl-4-nitrophenyl)-beta-D-galactopyranosylamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-methyl-4-nitrophenyl)-beta-D-galactopyranosylamine, commonly known as MNG, is a synthetic compound that is widely used in scientific research. It is a derivative of the naturally occurring sugar, galactose, and is often used as a probe to study the role of carbohydrates in various biological processes.
作用机制
MNG acts as a competitive inhibitor of carbohydrate-binding proteins, such as lectins, by mimicking the natural ligand of the protein. It binds to the carbohydrate recognition domain of the protein, preventing it from interacting with its natural ligand. This allows researchers to study the specificity and affinity of the protein for different carbohydrates.
Biochemical and Physiological Effects:
MNG has been shown to have no significant biochemical or physiological effects on cells or organisms. It is non-toxic and does not interfere with normal cellular processes.
实验室实验的优点和局限性
One of the main advantages of MNG is its high specificity for carbohydrate-binding proteins. This allows researchers to study the role of carbohydrates in various biological processes with a high degree of accuracy. However, MNG has some limitations as well. It is a synthetic compound and may not accurately mimic the natural ligand of the protein being studied. Additionally, MNG may not be suitable for studying carbohydrates that are highly branched or have complex structures.
未来方向
There are several future directions for the use of MNG in scientific research. One area of interest is the development of new glycoconjugates that can be used to study the interactions between carbohydrates and proteins in greater detail. Another area of interest is the use of MNG in the development of new therapies for diseases such as cancer, where aberrant glycosylation patterns are often observed. Overall, MNG is a valuable tool for studying the role of carbohydrates in various biological processes and has the potential to lead to new discoveries in the field of glycobiology.
合成方法
The synthesis of MNG involves the reaction of 2,4-dinitrophenylhydrazine with galactose, followed by reduction of the resulting intermediate with sodium borohydride. The final product is obtained after purification using column chromatography.
科学研究应用
MNG has been extensively used as a tool to study carbohydrate-protein interactions. It is often conjugated to proteins or peptides to create glycoconjugates, which can then be used to probe the specificity and affinity of carbohydrate-binding proteins such as lectins. MNG has also been used to study the glycosylation patterns of proteins and to investigate the role of carbohydrates in cell signaling and adhesion.
属性
IUPAC Name |
2-(hydroxymethyl)-6-(2-methyl-4-nitroanilino)oxane-3,4,5-triol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O7/c1-6-4-7(15(20)21)2-3-8(6)14-13-12(19)11(18)10(17)9(5-16)22-13/h2-4,9-14,16-19H,5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVPFNBBQRHGUHM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)[N+](=O)[O-])NC2C(C(C(C(O2)CO)O)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(3aS*,6aR*)-5-[(1-ethyl-1H-pyrazol-4-yl)methyl]-3-(2-methoxybenzyl)hexahydro-2H-pyrrolo[3,4-d][1,3]oxazol-2-one](/img/structure/B5220930.png)
![1-{[2-(4-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-4-(4-methoxybenzoyl)piperazine](/img/structure/B5220938.png)
![ethyl 2-{[(benzylamino)(oxo)acetyl]amino}-5,5-dimethyl-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxylate](/img/structure/B5220940.png)
![4-(2-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-2-oxoethoxy)-N-(2-ethylphenyl)benzamide](/img/structure/B5220946.png)
![N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-2-chloro-4-nitrobenzamide](/img/structure/B5220957.png)
![2-{4-[(isopropylamino)sulfonyl]-2-methylphenoxy}-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B5220961.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-oxo-2-(2-phenyl-1H-indol-3-yl)acetamide](/img/structure/B5220985.png)
![2-[(3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)thio]propanoic acid](/img/structure/B5220987.png)
![6-bromo-3-{[2-(2-chlorophenyl)-1,3-thiazolidin-3-yl]carbonyl}-3,8a-dihydro-2H-chromen-2-one](/img/structure/B5220990.png)
![3-methyl-N-{1-[5-methyl-1-(2-methylphenyl)-1H-pyrazol-4-yl]ethyl}-2-thiophenesulfonamide](/img/structure/B5221001.png)

![2-{1-methyl-2-oxo-2-[2-(trifluoromethyl)-10H-phenothiazin-10-yl]ethyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B5221014.png)